PNU288034
CAS No.: 383199-88-0
Cat. No.: VC0007200
Molecular Formula: C16H19F2N3O5S
Molecular Weight: 403.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 383199-88-0 |
---|---|
Molecular Formula | C16H19F2N3O5S |
Molecular Weight | 403.4 g/mol |
IUPAC Name | N-[[(5S)-3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
Standard InChI | InChI=1S/C16H19F2N3O5S/c1-10(22)19-8-12-9-21(16(23)26-12)11-6-13(17)15(14(18)7-11)20-2-4-27(24,25)5-3-20/h6-7,12H,2-5,8-9H2,1H3,(H,19,22)/t12-/m0/s1 |
Standard InChI Key | HSGZLFWXBIVLBD-LBPRGKRZSA-N |
Isomeric SMILES | CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C(=C2)F)N3CCS(=O)(=O)CC3)F |
SMILES | CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C(=C2)F)N3CCS(=O)(=O)CC3)F |
Canonical SMILES | CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C(=C2)F)N3CCS(=O)(=O)CC3)F |
Introduction
Chemical and Structural Profile
Molecular Characteristics
PNU288034 has the molecular formula C₁₆H₁₉F₂N₃O₅S and a molecular weight of 403.4 g/mol . Its IUPAC name, N-[[(5S)-3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide, reflects a complex structure featuring:
-
A fluorinated phenyl group
-
A thiomorpholine-dioxide moiety
The stereochemistry at the 5-position of the oxazolidinone ring (S-configuration) is critical for antibacterial activity, a trait shared with other oxazolidinones like linezolid .
Table 1: Key Chemical Properties of PNU288034
Property | Value |
---|---|
CAS Registry Number | 383199-88-0 |
Molecular Formula | C₁₆H₁₉F₂N₃O₅S |
Molecular Weight | 403.4 g/mol |
Solubility | Lipophilic (logP ~1.2) |
Metabolic Stability | High in liver microsomes |
Mechanism of Action
Ribosomal Inhibition
PNU288034 inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex . This mechanism is analogous to linezolid but distinct from aminoglycosides (30S subunit inhibitors) . Notably, a conflicting report erroneously classifies PNU288034 as a 30S inhibitor , likely due to a data entry error.
Bacteriostatic vs. Bactericidal Activity
Like linezolid, PNU288034 exhibits bacteriostatic activity against most gram-positive pathogens but shows bactericidal effects against Streptococcus pneumoniae and Pasteurella multocida in preclinical models . Its potency against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) underscores its potential for resistant infections .
Pharmacokinetics and Transporter Interactions
Absorption and Distribution
PNU288034 demonstrates high oral bioavailability in animal models, with linear pharmacokinetics observed in human trials at doses of 100–1000 mg . Its lipophilicity facilitates tissue penetration, particularly in renal and hepatic compartments .
Renal Secretion and Transporter Dynamics
The compound’s clearance is dominated by active renal secretion mediated by OAT3 (Km = 44 ± 5 μM) and MATE1 (Km = 340 ± 55 μM) . Key findings include:
-
Probenecid coadministration increased plasma AUC by 170% in monkeys by inhibiting OAT3 .
-
Cimetidine (a MATE1 inhibitor) reduced clearance in rats, mirroring probenecid’s effect .
-
Renal clearance exceeds glomerular filtration rate by 2–4× in rats and monkeys .
Table 2: Transporter Affinity and Inhibitor Effects
Transporter | Affinity (Km) | Inhibitor | Effect on Clearance |
---|---|---|---|
OAT3 | 44 ± 5 μM | Probenecid | ↓ 70% |
MATE1 | 340 ± 55 μM | Cimetidine | ↓ 65% |
BCRP | Not reported | — | Minor role |
Metabolic Stability
PNU288034 is predominantly excreted unchanged (>80%), with minimal hepatic metabolism via cytochrome P450 enzymes . This stability reduces drug-drug interaction risks but complicates modulation of systemic exposure .
Preclinical and Clinical Development
Preclinical Efficacy
In rodent models, PNU288034 achieved 90% bacterial eradication in MRSA-infected thigh and lung tissues at 25 mg/kg doses . Its efficacy against linezolid-resistant strains was attributed to structural modifications enhancing ribosomal binding .
Phase I Discontinuation
Despite promising absorption, human trials revealed insufficient exposure due to rapid renal secretion . A 1000 mg dose yielded peak plasma concentrations (~8 μg/mL) below the threshold for sustained bactericidal activity .
Lessons for Drug Design
The discontinuation highlighted the importance of:
-
Balancing renal secretion and tissue penetration
-
Optimizing transporter interactions early in development
Comparative Analysis with Other Oxazolidinones
Linezolid
-
Shared Traits: 50S subunit binding, activity against MRSA/VRE .
-
Differences: Linezolid undergoes hepatic oxidation (CYP3A4), whereas PNU288034 relies on renal secretion .
Eperezolid and Ranbezolid
Table 3: Oxazolidinone Comparison
Compound | Target | Metabolism | Renal Clearance | Spectrum |
---|---|---|---|---|
PNU288034 | 50S subunit | Minimal (renal) | High | Gram-positive |
Linezolid | 50S subunit | CYP3A4 | Moderate | Gram-positive |
Ranbezolid | 50S subunit | CYP2D6 | Low | Gram-positive/-negative |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume